molecular formula C9H7NO3 B123016 2-hydroxyisoquinoline-1,3(2H,4H)-dione CAS No. 6890-08-0

2-hydroxyisoquinoline-1,3(2H,4H)-dione

Cat. No.: B123016
CAS No.: 6890-08-0
M. Wt: 177.16 g/mol
InChI Key: ZXAICCBFIBBVAR-UHFFFAOYSA-N
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Description

2-Hydroxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential biological activities. This compound is part of the isoquinoline family, which is known for its diverse pharmacological properties. The presence of both hydroxyl and dione functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyisoquinoline-1,3(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with aniline derivatives, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the isoquinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The dione moiety can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroisoquinolines, and substituted isoquinolines, each with distinct chemical and biological properties.

Scientific Research Applications

Comparison with Similar Compounds

2-Hydroxyisoquinoline-1,3(2H,4H)-dione can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: Lacks the hydroxyl and dione functional groups, resulting in different chemical reactivity and biological activity.

    Quinoline: Similar structure but with a nitrogen atom in a different position, leading to distinct properties.

    Phthalic anhydride derivatives: Share some synthetic pathways but differ in their final structure and applications.

Properties

IUPAC Name

2-hydroxy-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAICCBFIBBVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333610
Record name 2-hydroxyisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6890-08-0
Record name 2-hydroxyisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-hydroxyisoquinoline-1,3(2H,4H)-dione a promising scaffold for developing antiviral drugs?

A1: this compound (HID) exhibits inhibitory activity against key enzymes involved in viral replication, namely HIV-1 integrase and the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase [, , ]. This dual-targeting ability makes it an attractive starting point for developing novel antiviral therapies.

Q2: How does this compound interact with its viral targets?

A2: HIDs are believed to exert their inhibitory effects through chelation of divalent metal ions, such as Mg²⁺, within the active sites of viral enzymes [, , ]. This interaction disrupts the enzyme's catalytic activity, hindering essential steps in the viral life cycle.

Q3: Have any specific structural modifications of this compound been found to improve its antiviral activity?

A3: Yes, research has shown that introducing substituents at specific positions on the HID scaffold can significantly impact its antiviral activity. For instance, incorporating carboxamide side chains at position 4 led to compounds with strong HIV-1 integrase inhibitory activity in the low nanomolar range [, ]. Additionally, introducing electron-withdrawing groups like nitro moieties at position 7 further enhanced antiviral potency, reaching low nanomolar levels against HIV [].

Q4: What is known about the resistance profile of this compound derivatives against HIV?

A4: One of the promising aspects of HIDs is their potential to overcome resistance issues associated with current HIV-1 integrase strand transfer inhibitors (INSTIs). Studies using MB-76, a HID derivative, demonstrated its effectiveness against both wild-type and raltegravir-resistant HIV-1 variants []. The unique binding mode of MB-76, primarily interacting with invariant residues in the HIV-1 integrase active site, likely contributes to its high barrier to resistance.

Q5: What are the limitations of using this compound as a potential antiviral agent?

A5: Despite promising antiviral activities, some HID derivatives exhibit high cellular cytotoxicity, limiting their therapeutic application []. Further research is needed to optimize the structure of HIDs to improve their safety profile without compromising their efficacy.

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